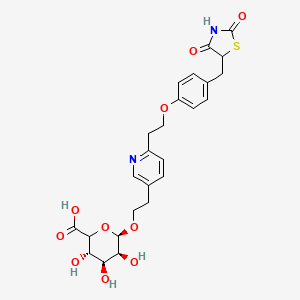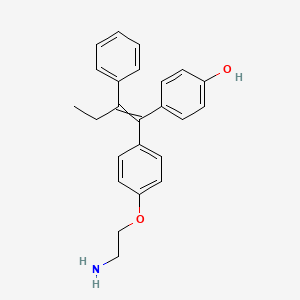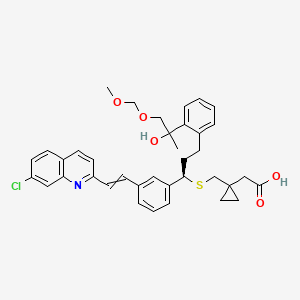
2-Metoxi-metil Montelukast 1,2-Diol (Mezcla de Diastereómeros)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) is a synthetic compound that has been studied for its potential uses in a variety of scientific research applications. It is a mixture of two diastereomers, each of which has a distinct three-dimensional structure and different properties. This compound is of interest due to its unique properties and the potential applications it could have in various research areas. In
Aplicaciones Científicas De Investigación
Investigación de Proteómica
Este compuesto también se menciona como un producto para la investigación de proteómica {svg_1}. La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Las proteínas son partes vitales de los organismos vivos, ya que son los principales componentes de las vías metabólicas fisiológicas de las células.
Análisis Bioquímico
Biochemical Properties
2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) plays a crucial role in biochemical reactions as an intermediate in the synthesis of Montelukast metabolites . It interacts with various enzymes and proteins involved in the metabolic pathways of Montelukast. The compound’s interactions with these biomolecules are essential for the proper synthesis and function of Montelukast, which ultimately helps in mitigating allergic reactions and asthma symptoms.
Cellular Effects
2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of Montelukast metabolites means it indirectly impacts the leukotriene pathway, which is crucial for inflammatory responses in cells. By modulating this pathway, 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) helps in reducing inflammation and allergic reactions at the cellular level.
Molecular Mechanism
The molecular mechanism of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) involves its role as an intermediate in the production of Montelukast metabolites . The compound binds to specific enzymes and proteins, facilitating the conversion of precursor molecules into active Montelukast metabolites. This process involves enzyme activation and changes in gene expression that are necessary for the synthesis of Montelukast. The binding interactions with biomolecules ensure the proper functioning of the leukotriene pathway, which is essential for controlling inflammation and allergic responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its efficacy in the synthesis of Montelukast metabolites . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its overall impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) vary with different dosages in animal models. At lower doses, the compound effectively facilitates the synthesis of Montelukast metabolites without causing adverse effects. Higher doses may lead to toxic effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is an optimal dosage range for the compound’s efficacy and safety in animal models.
Metabolic Pathways
2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) is involved in the metabolic pathways of Montelukast synthesis . It interacts with enzymes and cofactors that are essential for the conversion of precursor molecules into active Montelukast metabolites. The compound’s role in these pathways ensures the proper functioning of the leukotriene pathway, which is crucial for controlling inflammation and allergic responses. Additionally, the compound’s effects on metabolic flux and metabolite levels are significant for maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) within cells and tissues are critical for its function . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions ensure the proper localization and accumulation of the compound in target tissues, where it can effectively participate in the synthesis of Montelukast metabolites.
Subcellular Localization
The subcellular localization of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These processes ensure that the compound is localized in areas where it can interact with enzymes and proteins involved in the synthesis of Montelukast metabolites. The proper subcellular localization is crucial for the compound’s efficacy in controlling inflammation and allergic responses.
Propiedades
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40ClNO5S/c1-36(42,23-44-25-43-2)32-9-4-3-7-27(32)13-17-34(45-24-37(18-19-37)22-35(40)41)29-8-5-6-26(20-29)10-15-31-16-12-28-11-14-30(38)21-33(28)39-31/h3-12,14-16,20-21,34,42H,13,17-19,22-25H2,1-2H3,(H,40,41)/b15-10+/t34-,36?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWHPGYYQWDPST-VPDRCCDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCOC)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COCOC)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






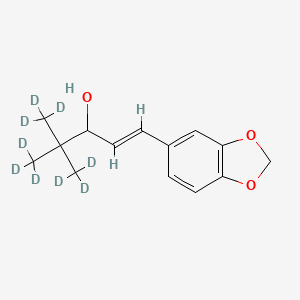
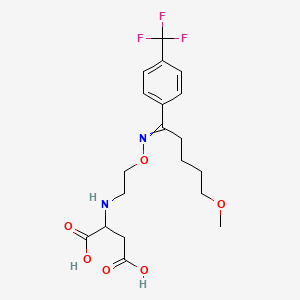
![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)
